molecular formula C17H19ClN2O2S B2957427 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-74-8

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2957427
CAS No.: 946327-74-8
M. Wt: 350.86
InChI Key: GEFXPUXVYAMMTI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound provided for research use in biochemical screening and early-stage investigative studies. This benzamide derivative features a thiophene ring and a morpholino group, structural motifs commonly associated with diverse pharmacological activities in medicinal chemistry . The incorporation of the thiophene nucleus is of significant interest, as this heterocycle is a recognized bioisostere for benzene and other aromatic systems, often used to modify potency, selectivity, and metabolic stability in drug discovery programs . Thiophene-containing compounds have been extensively reported to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable scaffolds for building chemical libraries . The specific stereoelectronic properties of the thiophene ring can influence the compound's interaction with biological targets. Furthermore, the morpholino moiety is a common feature in many pharmaceuticals, known to enhance water solubility and influence the pharmacokinetic profile of drug candidates . The presence of the chloro substituent on the benzamide ring can significantly affect the compound's lipophilicity and overall bioactivity, playing a critical role in structure-activity relationship (SAR) studies . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXPUXVYAMMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the chlorination of benzamide to introduce the chloro substituent.

    Introduction of the Morpholine Ring: The next step involves the reaction of the chlorinated benzamide with morpholine under appropriate conditions to form the morpholino-substituted intermediate.

    Attachment of the Thiophene Moiety: Finally, the thiophene ring is introduced through a coupling reaction, such as Suzuki–Miyaura coupling, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro substituent on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and analgesic activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

(a) Morpholino vs. Piperidine Derivatives
  • 4-Chloro-N-[2-(Piperidin-1-yl)ethyl]benzamide monohydrate (): Structural Differences: Replaces the morpholino group with a piperidine ring (a six-membered saturated amine). Conformational Impact: The piperidine ring adopts a chair conformation, stabilized by hydrogen bonds (O-H⋯N, O-H⋯O) involving the water molecule in the crystal lattice. In contrast, the morpholino group’s oxygen atom may alter hydrogen-bonding patterns and solubility . Molecular Weight: 284.78 g/mol (piperidine derivative) vs. ~350–370 g/mol (estimated for the target compound, considering morpholino and thiophene groups).
(b) Thiophen-3-yl vs. Nitro or Indole Substituents
  • 4-Chloro-N-(2-Morpholin-4-yl-ethyl)-3-nitro-benzamide (): Key Difference: A nitro group at the meta position instead of the thiophen-3-yl moiety.
  • 4-Chloro-N-[2-(5-Methyl-1H-indol-3-yl)ethyl]benzamide ():
    • Structural Contrast : Substitutes thiophene with a 5-methylindole group.
    • Functional Implications : Indole’s NH group enables hydrogen bonding, while thiophene’s sulfur atom may enhance lipophilicity .

Pharmacological and Catalytic Relevance

(a) Benzamide-Based Ligands
  • D3 Receptor Ligands (): Compounds like N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide share the thiophen-3-yl benzamide core but incorporate piperazine-ethoxy linkers. These modifications enhance receptor binding affinity, suggesting that the target compound’s morpholino group may similarly influence bioactivity .
  • Secondary Amine Benzoylthiurea Ligands (): Derivatives such as 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) demonstrate catalytic activity in Suzuki coupling reactions. The thiophene in the target compound could modulate catalytic efficiency through electronic effects .

Physicochemical and Crystallographic Properties

(a) Crystal Packing and Hydrogen Bonding
  • The piperidine derivative () forms double-stranded chains via O-H⋯N and C-H⋯O bonds. The morpholino-thiophene analog may exhibit distinct packing due to the morpholino oxygen’s hydrogen-bond acceptor capacity and thiophene’s planar geometry .
  • Lipophilicity : The thiophen-3-yl group likely increases logP compared to hydroxy-substituted analogs (e.g., 4-chloro-N-(2-hydroxyphenyl)benzamide, ), impacting membrane permeability .

Biological Activity

4-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16ClN3OS\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{OS}

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and receptors involved in cell proliferation and survival. It has been studied for its interaction with histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer cells.

Cell Line IC50 (µM) Mechanism
HepG21.30Induction of apoptosis
MCF-7 (Breast)5.00Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has shown promise in neuropharmacology. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Preliminary data suggest that it may enhance serotonergic activity, contributing to anxiolytic effects.

Case Studies

  • In Vitro Study on HepG2 Cells
    • Researchers evaluated the antiproliferative effects of the compound on HepG2 cells, finding that it induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production.
    • The study reported an IC50 value of 1.30 µM, significantly lower than standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 µM .
  • Neuropharmacological Assessment
    • A study investigating the compound's effects on anxiety-like behavior in animal models indicated a reduction in anxiety levels comparable to established anxiolytics.
    • Behavioral tests showed significant improvements in open field and elevated plus maze tests, suggesting enhanced locomotor activity and reduced anxiety .

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